molecular formula C9H7F3O3 B12281316 Methyl 2-hydroxy-3-(trifluoromethyl)benzoate

Methyl 2-hydroxy-3-(trifluoromethyl)benzoate

Cat. No.: B12281316
M. Wt: 220.14 g/mol
InChI Key: HVPVTYIUIGTKJM-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3O3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atom in the ortho position to the hydroxyl group is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-(trifluoromethyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxy-3-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-hydroxy-3-(trifluoromethyl)benzaldehyde.

    Reduction: 2-hydroxy-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
  • Methyl 3-(trifluoromethyl)benzoate
  • Methyl 2-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-hydroxy-3-(trifluoromethyl)benzoate is unique due to the specific positioning of the trifluoromethyl group, which significantly affects its chemical reactivity and biological activity. The ortho position of the trifluoromethyl group relative to the hydroxyl group creates a distinct electronic environment, influencing the compound’s interactions with other molecules.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

methyl 2-hydroxy-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7F3O3/c1-15-8(14)5-3-2-4-6(7(5)13)9(10,11)12/h2-4,13H,1H3

InChI Key

HVPVTYIUIGTKJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)O

Origin of Product

United States

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